![molecular formula C19H19ClF3N3O2 B2587921 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 303091-71-6](/img/structure/B2587921.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of piperazine derivatives, which are a part of the compound , has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Antimicrobial and Anticancer Potentials
The chemical derivatives of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide have been synthesized and evaluated for various biological activities. These compounds exhibit significant in vitro antimicrobial and anticancer activities, as demonstrated by their action against specific microbial strains and cancer cell lines. A notable study synthesized a series of related acetamide derivatives and assessed their antimicrobial (using the tube dilution technique) and anticancer (using the MTT assay) activities. The results indicated that certain compounds displayed considerable antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, one compound showed promising anticancer activity, though less potent than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies further supported these findings, suggesting that these compounds could serve as leads for designing anticancer molecules (Mehta et al., 2019).
Central Nervous System (CNS) Agents
Another research avenue for derivatives of this compound involves their evaluation as potential CNS agents. A study synthesized a new series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides and assessed their anxiolytic and skeletal muscle relaxant activities in albino mice. Molecular docking revealed that these compounds dock into the GABAA receptor binding pocket, indicating potential bioavailability and drug-likeness suitable for future optimization. Among the compounds, one showed potent anxiolytic and skeletal muscle relaxant activity, showcasing the therapeutic potential of these derivatives in CNS disorders (Verma et al., 2017).
Antitumor Activity Against Breast Cancer Cells
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and tested for their antiproliferative effects on breast cancer cells. The study found that compounds with specific chlorophenyl substitutions exhibited promising antiproliferative agents compared to cisplatin, a well-known anticancer drug. This suggests the potential of these compounds in developing new therapeutic agents for breast cancer treatment (Yurttaş et al., 2014).
Potential Pesticide Applications
Research into N-derivatives of similar compounds has also explored their potential as pesticides. X-ray powder diffraction characterized various N-derivatives, highlighting their promise as organic compounds for pest control. These studies offer insights into the structural properties and potential applications of these derivatives in agriculture (Olszewska et al., 2011).
将来の方向性
The future directions for research on “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide” could include further investigation into its synthesis, properties, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its biological activity .
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O2/c20-14-2-1-3-16(12-14)26-10-8-25(9-11-26)13-18(27)24-15-4-6-17(7-5-15)28-19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBOJOIHFYMGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

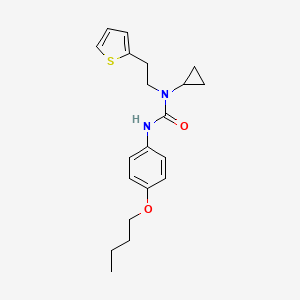
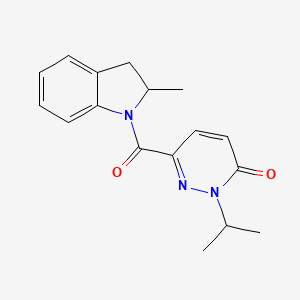
![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)
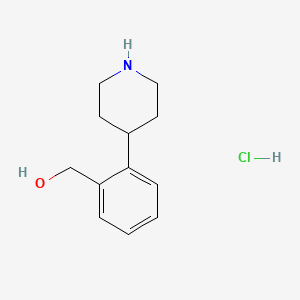
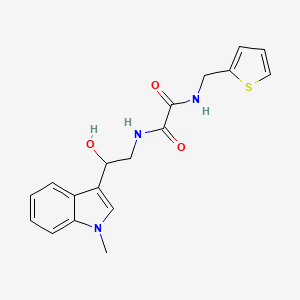
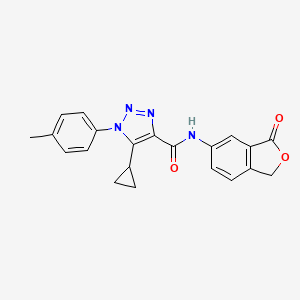
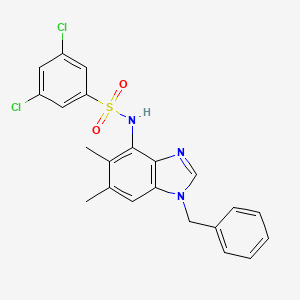

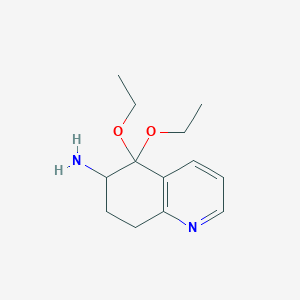
![1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2587854.png)
![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)
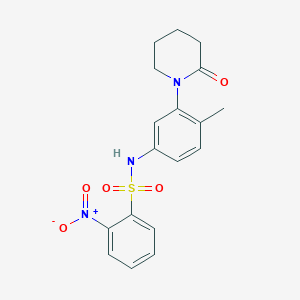
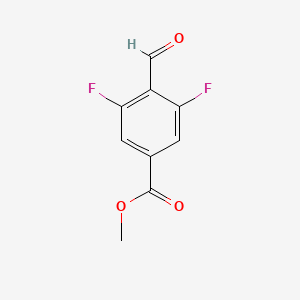
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2587860.png)